2C07 is a compound recognized for its role as a switch-II binder in the context of protein interactions, particularly with the H-Ras and K-Ras proteins. It has been studied extensively for its potential applications in modulating Ras signaling pathways, which are crucial in various cancers. The compound's unique binding properties and structural characteristics make it a significant subject of research in medicinal chemistry and drug development.
The compound 2C07 is derived from studies on the enzyme 3-oxoacyl-acyl-carrier protein reductase from Plasmodium falciparum, a key enzyme in fatty acid biosynthesis. The crystal structure of this enzyme, designated as 2C07 in the Protein Data Bank, was elucidated using X-ray diffraction techniques, revealing important information about its molecular architecture and functional sites .
The synthesis of 2C07 involves several organic chemistry techniques, typically starting from commercially available precursors. The specific synthetic pathway may include:
The synthesis process may involve multiple steps, including:
2C07 participates in various biochemical reactions, primarily involving its interaction with Ras proteins. It alters nucleotide preference and inhibits the binding of guanine nucleotide exchange factors (GEFs), which are crucial for Ras activation.
The binding mechanism involves:
The mechanism by which 2C07 exerts its effects involves:
Studies employing hydrogen-deuterium exchange mass spectrometry have shown that binding of 2C07 leads to significant allosteric changes in Ras proteins, impacting their functionality .
Relevant analyses indicate that 2C07 maintains its structural integrity under various conditions, which is essential for its biological activity .
The primary applications of 2C07 include:
2C07 (PDB ID: 2C07) refers to the Plasmodium falciparum 3-oxoacyl-[acyl-carrier-protein] reductase (PfFabG), a critical enzyme in the apicoplast-resident type II fatty acid biosynthesis (FAS-II) pathway. This homotetrameric enzyme (285 amino acids per monomer) catalyzes the NADPH-dependent reduction of 3-oxoacyl-ACP intermediates during fatty acid elongation, a reaction essential for generating fatty acids required for membrane biogenesis in malaria parasites [1] [4]. The 1.50 Å resolution X-ray crystal structure reveals a Rossmann-fold NAD(P)-binding domain and a catalytic triad (Ser-142, Tyr-156, Lys-160) aligned in an active conformation, stabilized by a sulfate ion in the cofactor-binding site [1] [4]. PfFabG exhibits a strong preference for NADPH over NADH (activity with NADH is <3% of NADPH), consistent with kinetic studies showing an ordered sequential mechanism where NADPH binds before the substrate [1].
Notably, PfFabG is inhibited by the antibacterial agent hexachlorophene (IC₅₀ = 2.05 µM), which acts as a non-linear competitive inhibitor against NADPH. Hexachlorophene and its analogs (e.g., bithionol) also display antimalarial activity in vitro (EC₅₀ = 6.2 µM), validating PfFabG as a druggable target [1]. However, genetic studies reveal that FAS-II is dispensable in blood-stage P. falciparum, suggesting that 2C07’s essentiality may be stage-specific (e.g., liver or mosquito stages) or linked to non-FASII functions [5] [10].
Table 1: Biochemical and Structural Features of PfFabG (2C07)
Property | Value/Characteristic | Significance |
---|---|---|
PDB ID | 2C07 | First high-resolution PfFabG structure |
Resolution | 1.50 Å | Reveals catalytic triad conformation |
Oligomeric State | Homo-tetramer | Functional unit for substrate binding |
Cofactor Preference | NADPH (activity with NADH <3%) | Ordered sequential mechanism |
Key Inhibitor | Hexachlorophene (IC₅₀ = 2.05 µM) | Non-linear competitive inhibition vs. NADPH |
Catalytic Triad | Ser-142, Tyr-156, Lys-160 | Essential for proton transfer and reduction |
In oncology, 2C07 denotes a small-molecule disulfide compound (1-(4-methoxyphenyl)-N-(3-sulfanylpropyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide) that covalently targets the oncogenic GTPase K-Ras. This fragment was identified via disulfide tethering screens against the engineered K-Ras(M72C) mutant, where it modifies Cys-72 with high selectivity (βME₅₀ = 69.7%) and occupies a cryptic groove termed the Switch-II groove (S-IIG) [2] [6]. The 1.49 Å co-crystal structure (PDB ID: 5VBM) shows 2C07 binding induces a modified Switch-II pocket (S-IIP) in both GDP- and GTP-bound states, disrupting the canonical active conformation by pushing Switch-I away from the nucleotide [2] [6].
Biochemically, 2C07 binding alters nucleotide preference and inhibits SOS-mediated nucleotide exchange, preventing Ras activation. Its irreversible covalent analogs (e.g., carbon-electrophile derivatives) inhibit PI3K activation in vitro and serve as occupancy probes for detecting reversible ligand engagement [6] [9]. This dual-state targeting distinguishes 2C07 from GDP-selective inhibitors (e.g., sotorasib), offering a strategy to inhibit oncogenic K-Ras mutants (e.g., G12V, G12D) predominantly GTP-bound in cells [6] [9].
Table 2: Structural and Functional Insights into K-Ras Targeting by 2C07
Property | K-Ras–2C07 Complex (5VBM) | Significance |
---|---|---|
Binding Site | Switch-II groove (S-IIG) | Cryptic pocket distal to nucleotide site |
Nucleotide State | GDP-bound | Also engages GTP state uniquely |
Key Interaction | Covalent bond with M72C | Disulfide tethering with high selectivity |
Induced Conformational Change | Switch-I displacement | Disrupts effector-binding interface |
Functional Impact | Inhibits SOS binding & nucleotide exchange | Blocks activation of downstream PI3K/AKT pathway |
The 2C07 enzyme (PfFabG) exemplifies deep evolutionary conservation across pathogens and eukaryotes. FabG belongs to the short-chain dehydrogenase/reductase (SDR) superfamily, which is universally retained in bacterial FAS-II pathways and eukaryotic organelles [1] [10]. In P. falciparum, FabG shares significant structural homology with bacterial and plant homologs, particularly in its Rossmann-fold core and catalytic triad [1] [4]. This conservation extends to human ketoacyl reductases in type I FAS, though the architectures diverge significantly [7].
Similarly, the Ras GTPase targeted by the small-molecule 2C07 is a deeply conserved eukaryotic signaling protein. Human K-Ras shares 90% sequence identity in its G-domain with H-Ras and N-Ras, and orthologs exist in primitive eukaryotes [7] [9]. Pathogens like Plasmodium exploit conserved host Ras signaling during infection, highlighting functional parallels [8]. Notably, residues comprising the S-IIP targeted by 2C07 (e.g., Asp-69, Arg-68) are conserved in human and rodent Ras isoforms, enabling cross-species ligand binding studies [7].
Long-term host-pathogen co-evolution has driven immune system conservation, with bacterial and eukaryotic innate immunity sharing components like Toll-like receptors and nucleotide-sensing pathways [3] [8]. This may explain why Plasmodium FabG and human Ras—though functionally distinct—retain structural motifs amenable to chemical inhibition across evolutionary lineages.
Table 3: Evolutionary Conservation of 2C07-Associated Systems
System | Conservation Feature | Functional Implication |
---|---|---|
FabG in FAS-II | SDR superfamily in all three domains of life | Validates antifungal/antibacterial drug targets |
Ras GTPases | >90% G-domain identity in human isoforms | Enables pan-Ras inhibitor development |
Innate Immunity Pathways | cGAS-STING in mammals/bacterial CBASS systems | Shared pathogen-sensing mechanisms |
Pathogen Tolerance | Dampened inflammation in bat reservoirs | Minimizes self-damage during persistent infection |
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